![molecular formula C25H31N3O6S2 B2925679 Ethyl 6-acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-55-5](/img/structure/B2925679.png)
Ethyl 6-acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an acetyl group, a sulfonyl group, an amide group, and a carboxylate ester group. It also contains a piperidine ring, which is a common motif in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The piperidine ring could exist in a chair or boat conformation, and the presence of the sulfonyl group could potentially introduce additional stereochemistry .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, the sulfonyl group could undergo substitution reactions, and the ester group could be hydrolyzed to the corresponding carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl, amide, and ester groups would likely make it more soluble in polar solvents. The piperidine ring could potentially engage in pi stacking interactions, which could influence its behavior in a biological context .Scientific Research Applications
I have conducted a search for the compound , but it appears that there is no direct information available regarding its specific scientific research applications. This could be due to the compound being relatively new or not widely studied yet.
However, based on the structure of the compound, which includes a tetrahydrothieno[2,3-c]pyridine core, we can infer potential applications by looking at the general uses of similar compounds. For example, tetrahydropyridines have been reported to possess pharmacological properties such as acting as dopamine-2 receptor agonists and have applications in sedation, antipsychotic treatments, antiemetic therapies, and migraine remedies .
Future Directions
properties
IUPAC Name |
ethyl 6-acetyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O6S2/c1-4-34-25(31)22-20-11-13-27(17(3)29)15-21(20)35-24(22)26-23(30)18-7-9-19(10-8-18)36(32,33)28-12-5-6-16(2)14-28/h7-10,16H,4-6,11-15H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEMKZMPXBNYKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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